molecular formula C21H20N4O2 B7712981 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

Cat. No. B7712981
M. Wt: 360.4 g/mol
InChI Key: YUWLJCINOICWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in various biological processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide involves the inhibition of a specific protein kinase, which is involved in the regulation of various cellular processes. This protein kinase belongs to a family of enzymes that are involved in the transfer of phosphate groups from ATP to specific target proteins. By inhibiting the activity of this protein kinase, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide can modulate various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide have been extensively studied. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to modulate the immune response by inhibiting the activation of specific immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide in lab experiments is its high potency and selectivity for a specific protein kinase. This allows for precise modulation of specific cellular processes, which can be useful in studying the role of this protein kinase in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are several future directions for the research on N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases, including cancer and inflammation. Another direction is to study its effects on specific cellular processes, such as autophagy and DNA damage response. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, which can affect its clinical use.
Conclusion
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a potent and selective inhibitor of a specific protein kinase, which has gained significant attention in scientific research. It has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the modulation of various cellular processes, including cell proliferation, differentiation, and survival. While it has several advantages for lab experiments, its potential toxicity is a limitation that needs to be further investigated. There are several future directions for the research on this compound, which can lead to its potential clinical use in the future.

Synthesis Methods

The synthesis of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide involves several steps. The starting material is 4-methoxybenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a base, such as potassium carbonate, to give the desired product.

Scientific Research Applications

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-25-20-17(12-15-6-5-13(2)11-18(15)22-20)19(24-25)23-21(26)14-7-9-16(27-3)10-8-14/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWLJCINOICWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

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